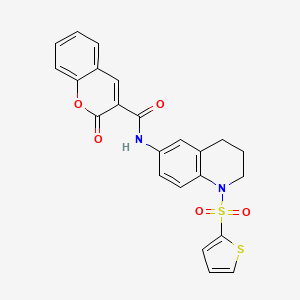

2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O5S2/c26-22(18-14-16-5-1-2-7-20(16)30-23(18)27)24-17-9-10-19-15(13-17)6-3-11-25(19)32(28,29)21-8-4-12-31-21/h1-2,4-5,7-10,12-14H,3,6,11H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKPQWNBSYESSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)N(C1)S(=O)(=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide is a novel synthetic derivative belonging to the chromene family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C23H18N2O5S2 , with a molecular weight of 466.53 g/mol . The structure incorporates a chromene core linked to a tetrahydroquinoline moiety via a thiophenesulfonyl group. This structural configuration is significant for its biological properties.

Anticancer Activity

Research has indicated that compounds with chromene scaffolds exhibit notable anticancer properties. For instance, studies have shown that 2H/4H-chromenes can induce apoptosis in cancer cells through various mechanisms, such as:

- Inhibition of tubulin polymerization , which leads to cell cycle arrest and apoptosis in cancer cells by activating caspases .

- Reduction in cell invasion and migration , demonstrating potential effectiveness against metastatic cancer .

A recent study highlighted the efficacy of related tetrahydroquinoline derivatives against various cancer cell lines, suggesting that modifications to the chromene structure can enhance anticancer activity .

| Compound | Activity | Mechanism |

|---|---|---|

| 2H/4H-chromenes | Anticancer | Induces apoptosis via tubulin inhibition |

| Tetrahydroquinoline derivatives | Anticancer | Modulates cell cycle and reduces metastasis |

Antiviral Activity

The antiviral potential of this compound has been explored in relation to its analogs. Preliminary studies suggest that certain tetrahydroisoquinoline derivatives exhibit activity against human coronaviruses, indicating a promising avenue for further research into antiviral applications .

Other Biological Activities

In addition to anticancer and antiviral properties, chromene derivatives have been associated with various other biological activities:

- Antimicrobial : Compounds within this class have shown effectiveness against bacterial and fungal strains.

- Antidiabetic : Some derivatives have demonstrated the ability to modulate glucose metabolism.

- Anticholinesterase : This activity suggests potential use in treating neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies on chromene derivatives reveal that specific substitutions on the chromene and tetrahydroquinoline rings significantly influence biological activity. For example:

- Substituents at the 3-position of the chromene ring enhance anticancer potency.

- Variations in the sulfonamide group can alter both efficacy and selectivity against different biological targets .

Case Studies

- Anticancer Efficacy : A series of experiments assessed the viability of cancer cells treated with various concentrations of chromene derivatives. Results indicated a dose-dependent reduction in cell viability across multiple cancer cell lines, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used .

- Antiviral Screening : In vitro assays tested the antiviral effects of synthesized tetrahydroisoquinoline derivatives against human coronavirus strains. The most potent compounds exhibited IC50 values below 20 µM, showcasing their potential as therapeutic agents against viral infections .

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide. For instance, derivatives of quinoline have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study : A related compound exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, indicating significant anticancer activity and warranting further investigation into structure-activity relationships (SAR) .

Anti-inflammatory Properties

Compounds containing the chromene structure have been investigated for anti-inflammatory effects. The mechanism typically involves the inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory pathways.

Research Insight : In silico studies suggest that modifications to the chromene framework can enhance potency as 5-lipoxygenase inhibitors, highlighting the potential for developing anti-inflammatory agents based on this compound .

Antimicrobial Activity

The thiophenes and sulfonamides present in the compound's structure may contribute to antimicrobial properties. Compounds with similar functionalities have been reported to exhibit activity against a range of bacterial strains.

Example Findings : Studies have indicated that certain thiophene derivatives possess significant antibacterial properties, suggesting that this compound could be explored further for its antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for 2-oxo-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions:

Sulfonylation : React 1,2,3,4-tetrahydroquinolin-6-amine with thiophene-2-sulfonyl chloride in dichloromethane (DCM) under reflux, using triethylamine (TEA) as a base to neutralize HCl .

Chromene-carboxamide coupling : Introduce the 2-oxo-2H-chromene-3-carboxamide moiety via amide bond formation. Activated esters (e.g., using EDCI/HOBt) or direct coupling with carboxylic acid derivatives in DCM or THF are common .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) to isolate the final product.

Q. Key considerations :

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of SO2 from the sulfonyl group) .

- HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

- Modular substituent variation :

- Tetrahydroquinoline core : Replace the sulfonyl group with other electron-withdrawing groups (e.g., phosphoryl) to modulate target binding .

- Chromene moiety : Introduce halogens (e.g., Cl, F) at position 6 or 8 to enhance lipophilicity and membrane permeability .

- Biological testing :

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

- Pharmacokinetic analysis : Measure plasma half-life and tissue distribution to identify bioavailability issues (e.g., poor solubility or rapid metabolism) .

- Metabolite profiling : Use LC-MS to detect inactive or toxic metabolites that may explain reduced in vivo efficacy .

- Dose optimization : Conduct dose-response studies in animal models to align effective concentrations with in vitro IC50 values .

Q. How can molecular docking and dynamics simulations elucidate the compound’s mechanism of action?

- Target identification : Dock the compound into active sites of potential targets (e.g., topoisomerase II, COX-2) using AutoDock Vina. Prioritize targets with binding energies < −8 kcal/mol .

- Simulation parameters :

- Validation : Compare predicted binding modes with mutagenesis data or competitive inhibition assays .

Q. What methodologies are effective in analyzing reaction byproducts or impurities during synthesis?

- LC-MS/MS : Detect trace impurities (e.g., desulfonated intermediates) with MRM transitions specific to expected byproducts .

- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted tetrahydroquinoline) to reaction mixtures and monitor peak overlaps .

- Purification troubleshooting : Switch from silica gel to reverse-phase HPLC if polar byproducts persist .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.